RAF Isoform Potency: I-16 Exhibits 4- to 10-Fold Superior Activity Across All Four RAF Isoforms Compared to Lead Clinical Pan-RAF Candidate LY3009120
I-16 demonstrates consistently superior biochemical potency across all four RAF isoforms compared to the clinically advanced pan-RAF inhibitor LY3009120. Against BRafV600E, I-16 exhibits an IC50 of 3.49 nM compared to 31-47 nM for LY3009120, representing an approximately 9- to 13-fold potency advantage [1]. Against ARaf, I-16 shows 8.86 nM versus 44 nM for LY3009120 (approximately 5-fold advantage) . Against CRaf, I-16 achieves 1.65 nM versus 42 nM for LY3009120 (approximately 25-fold advantage) .
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | BRafV600E: 3.49 nM; ARaf: 8.86 nM; BRafWT: 5.78 nM; CRaf: 1.65 nM |
| Comparator Or Baseline | LY3009120 (DP-4978) cell-based affinity binding: ARaf 44 nM, BRaf 31-47 nM, CRaf 42 nM (A375 cells) |
| Quantified Difference | I-16 is 5- to 25-fold more potent across RAF isoforms |
| Conditions | Kinase biochemical assay (I-16) vs. cell-based KiNativ affinity binding assay (LY3009120 in A375 cells); note different assay formats |
Why This Matters
Higher biochemical potency enables lower working concentrations in cellular assays, reducing off-target effects and conserving expensive compound inventory.
- [1] Zhang Y, Wang L, Zhang Q, et al. Potent Pan-Raf and Receptor Tyrosine Kinase Inhibitors Based on a Cyclopropyl Formamide Fragment Overcome Resistance. J Chem Inf Model. 2017 Jun 26;57(6):1439-1452. PMID: 28485964. View Source
